![molecular formula C24H23NO6S B3010606 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate CAS No. 380453-40-7](/img/structure/B3010606.png)

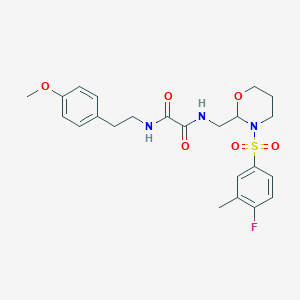

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate, is a complex organic molecule that appears to be related to a family of compounds with diverse biological activities and potential applications in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the thiophene ring and the ethyl carboxylate group are common features in the described molecules.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and the use of various reagents to introduce functional groups. For example, the synthesis of Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate involves heterocyclization reactions with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives . Similarly, the synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate is achieved by cyclization of thioamide with 2-chloroacetoacetate . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a thiophene ring and an ethyl carboxylate group in its structure.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic methods such as IR, ^1H NMR, and MS spectra . X-ray diffraction is used to confirm the three-dimensional structure, as seen in the study of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate . The presence of C–H…π intermolecular interactions and the quantification of intermolecular contacts using Hirshfeld surfaces are critical for understanding the stability of the crystal structure . These techniques would be essential for the molecular structure analysis of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the formation of various derivatives through reactions with different reagents. For instance, 3,4-diaminothieno[2,3-b]thiophene reacts with reagents to give bispyrido- and bispyrrolothieno[2,3-b]thiophenes, and bisarylideneaminothieno[2,3-b]thiophenes . The creation of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives involves interactions with arylidinemalononitrile derivatives . These reactions highlight the versatility of the thiophene and carboxylate groups in chemical synthesis, which would be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are closely related to their molecular structure. The introduction of substituents can significantly affect properties such as potency and selectivity in biological assays. For example, the potency of ethyl 5-hydroxyindole-3-carboxylate derivatives as inhibitors of human 5-lipoxygenase is influenced by the positioning of substituents on the phenylthiomethyl ring . The analysis of the compound of interest would similarly involve studying the effects of its substituents on its physical and chemical properties, which could be crucial for its potential applications.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has shown the utility of similar compounds in the synthesis of complex molecules. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization processes that yield significant insights into the chemical properties and reactivity of such compounds (Tang Li-jua, 2015). Similarly, the development of efficient protocols for synthesizing ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate showcases the potential of utilizing specific functional groups for pharmaceutical applications (Xiao-qing Li & Lan-zhi Wang, 2014).

Potential Biological Activities

Novel thiophene and benzothiophene derivatives, including structures similar to the compound , have been evaluated for their cytotoxic properties against various cancer cell lines. The synthesis and structure elucidation of these compounds provide a foundation for understanding their potential as anti-cancer agents (R. Mohareb et al., 2016). This research is crucial for developing new therapeutic options.

Photolytic Synthesis

The compound's structure is conducive to photolytic synthesis methods, which have been explored for creating a range of benzo and five-membered ring systems. Such research has implications for developing new materials and pharmaceuticals through environmentally friendly synthesis methods (R. Prager & Craig M. Williams, 1996).

Antioxidant and Anti-inflammatory Activities

The antioxidant and anti-inflammatory properties of similar compounds have been investigated, highlighting their potential in treating inflammation and oxidative stress-related conditions. The synthesis and evaluation of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates provide insights into their biological activities and therapeutic potential (Acrylamido, K. Madhavi, & Sree Ramya, 2017).

Materials Science Applications

Research into the synthesis and characterisation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showcases the application of similar compounds in materials science, particularly in the development of new materials with potential antimicrobial properties (YN Spoorthy et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds have shown potent antitumor activities against various human cancer cell lines such as hela, a549, and mcf-7 .

Mode of Action

It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines . This suggests that the compound may interact with its targets to disrupt the normal cell cycle, leading to cell death.

Biochemical Pathways

It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities and can affect a wide range of biochemical pathways .

Result of Action

The compound has shown potent growth inhibition properties against various human cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action result in the inhibition of cancer cell growth.

Propriétés

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO6S/c1-3-28-24(27)22-15(2)20(12-16-9-10-18-19(11-16)31-14-30-18)32-23(22)25-21(26)13-29-17-7-5-4-6-8-17/h4-11H,3,12-14H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSSOHGBTRAGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

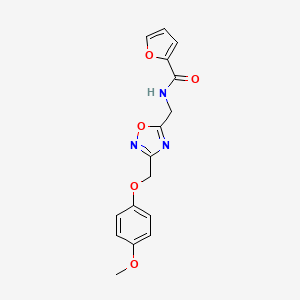

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3010526.png)

![methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate](/img/structure/B3010527.png)

![N-[[4-cyclohexyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010531.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B3010532.png)

![N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3010535.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B3010537.png)

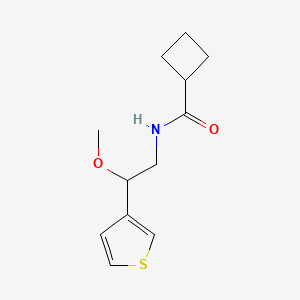

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B3010538.png)

![Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B3010539.png)

![6-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B3010542.png)

![[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)